molecular formula C12H10N2S B11711591 N-phenyl-2-pyridinecarbothioamide CAS No. 13225-84-8

N-phenyl-2-pyridinecarbothioamide

Cat. No.: B11711591
CAS No.: 13225-84-8
M. Wt: 214.29 g/mol
InChI Key: HOMILEBHBIPJEZ-UHFFFAOYSA-N
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Description

N-phenyl-2-pyridinecarbothioamide, registered under CAS Number 13225-84-8, is a chemical compound with the molecular formula C12H10N2S and a molecular weight of 214.29 g/mol . It is characterized by a density of approximately 1.265 g/cm³ and a boiling point estimated at 353.2°C at 760 mmHg . This compound must be handled with care, as it is harmful if swallowed . It is offered strictly for research and development purposes and is not intended for diagnostic or therapeutic use in humans or animals. In scientific research, this compound is recognized as a synthetic intermediate useful for pharmaceutical synthesis . Its structure, featuring a pyridine ring and a thioamide group, allows for coordination with metal centers, making it a ligand of interest in catalysis and inorganic chemistry . The properties and performance of metal complexes derived from this ligand are highly dependent on the steric and electronic properties of the ligand itself . Researchers can explore modifications to both the pyridine ring and the thioamide group to fine-tune the electronic density at a metal center or introduce steric bulk, which are critical strategies in developing efficient catalytic systems for various chemical transformations . Furthermore, derivatives of pyridine-2-carbothioamide have been investigated for their potential biological activities. Structure-Activity Relationship (SAR) studies indicate that modifications to the N-phenyl ring, such as the introduction of lipophilic substituents, can significantly modulate biological potency and selectivity, particularly in the context of cytotoxic activity against cancer cell lines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13225-84-8

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-phenylpyridine-2-carbothioamide

InChI

InChI=1S/C12H10N2S/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15)

InChI Key

HOMILEBHBIPJEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies and Derivatization Approaches for N Phenyl 2 Pyridinecarbothioamide

General Synthetic Routes to N-substituted 2-Pyridinecarbothioamides

The fundamental approach to synthesizing N-substituted 2-pyridinecarbothioamides typically involves the reaction of a pyridine-2-carbothioamide (B155194) precursor with an appropriate amine. A common method is the condensation of 2-aminothiophenol (B119425) with substances containing a carbonyl or cyano group. nih.gov For instance, N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide can be synthesized from the reaction of 2-thiophenecarboxylic acid hydrazide and phenyl isothiocyanate in ethanol (B145695) under reflux conditions. chemicalbook.com The general procedure involves dissolving the hydrazide in ethanol, adding the isothiocyanate, and refluxing the mixture. chemicalbook.com After cooling and partial solvent removal, the product precipitates upon pouring the residue into ice. chemicalbook.com

Another versatile method for creating N-substituted 2-pyridones, which can be precursors or analogues, involves the reaction of ethyl nitroacetate (B1208598) with primary amines. nih.gov This approach is efficient for producing a wide variety of N-substituted 2-pyridones on a large scale. nih.gov

The following table summarizes a general synthetic route for N-substituted 2-pyridinecarbothioamides.

Table 1: General Synthetic Route

Reactant 1Reactant 2ConditionsProduct
Pyridine-2-carbothioamide precursorAmineCondensationN-substituted 2-pyridinecarbothioamide
2-Thiophenecarboxylic acid hydrazidePhenyl isothiocyanateReflux in ethanolN-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Ethyl nitroacetatePrimary amine-N-substituted 2-pyridone

Strategies for Phenyl Ring Substitution and Functionalization

Modifying the phenyl ring of N-phenyl-2-pyridinecarbothioamide allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the characteristics of its metal complexes. Various synthetic strategies have been developed to introduce substituents onto the phenyl ring.

A prevalent method for C-2 substitution of benzothiazoles, a related heterocyclic system, involves the condensation of 2-aminothiophenol with aldehydes or their derivatives. nih.govnih.gov This reaction can be catalyzed by various agents, including a mixture of H2O2/HCl in ethanol at room temperature. nih.gov This method is effective for both electron-donating and electron-withdrawing substituents on the aldehyde. nih.gov Palladium-catalyzed C-H functionalization represents another powerful tool for introducing substituents. For example, the ortho-alkenylation and acetoxylation of phenols can be achieved using a palladium(II) catalyst. nih.gov

Microwave-promoted Suzuki coupling has also been successfully employed for the synthesis of substituted 2-phenylhistamines, demonstrating a modern approach to creating carbon-carbon bonds on aromatic rings. nih.gov Furthermore, the synthesis of substituted 2-pyridyl-4-phenylquinolines has been accomplished through the acid-catalyzed condensation of o-aminobenzophenones with aromatic acetyl derivatives. mdpi.com

The following table provides an overview of strategies for phenyl ring substitution.

Table 2: Phenyl Ring Substitution Strategies

Reaction TypeKey ReagentsCatalyst/ConditionsResulting Functionalization
Condensation2-Aminothiophenol, AldehydesH2O2/HCl, Ethanol, RTC-2 substituted benzothiazoles
C-H FunctionalizationPhenols, Alkenes/AcetatesPalladium(II) catalystOrtho-alkenylation/acetoxylation
Suzuki CouplingAryl halides, Boronic acidsPalladium catalyst, MicrowaveBiaryl compounds
Condensationo-Aminobenzophenones, Acetyl derivativesAcid catalystSubstituted 2-pyridyl-4-phenylquinolines

Synthesis of Maleimide-Functionalized this compound Ligands

The introduction of a maleimide (B117702) group onto the this compound scaffold is of particular interest for applications in bioconjugation, allowing for the covalent attachment of the ligand to proteins and other biomolecules. sci-hub.seresearchgate.net Maleimides are known to react specifically with thiol groups, such as those found in cysteine residues of proteins. nih.govnih.gov

The synthesis of maleimide-functionalized ligands often involves a multi-step process. A common strategy is to first synthesize a precursor molecule containing a reactive handle, which is then coupled with a maleimide-containing reagent. For instance, an improved synthesis of a thiol-reactive maleimide-containing prosthetic group, 1-[3-(2-[18F]fluoropyridine-3-yloxy)propyl]pyrrole-2,5-dione ([18F]FPyME), has been developed. nih.gov This method involves a two-step, one-pot procedure starting from a maleimide-containing nitro-precursor protected as a Diels-Alder adduct. nih.gov Nucleophilic radiofluorination followed by heat-induced deprotection yields the final product. nih.gov

Another approach involves the synthesis of poly(2-ethyl-2-oxazoline)s with a maleimide group at the α chain end using sulfonate ester initiators bearing a furan-protected maleimide group. nih.gov The polymerization is carried out under controlled conditions to preserve the maleimide functionality, which is then deprotected for subsequent conjugation. nih.gov

The following table outlines a general approach for the synthesis of maleimide-functionalized ligands.

Table 3: Synthesis of Maleimide-Functionalized Ligands

StepDescriptionKey Reagents/Conditions
1Synthesis of a precursor with a reactive handleVaries depending on the desired linker
2Coupling with a maleimide-containing reagentThiol-reactive maleimide derivatives
3(Optional) Deprotection of the maleimide groupHeat or specific chemical treatment

Synthesis of Substituted Benzothiazolyl-N-phenyl-2-pyridinecarbothioamide Derivatives

The incorporation of a benzothiazole (B30560) moiety into the this compound structure can lead to novel ligands with unique coordination properties and potential applications in areas such as antiviral research. nih.gov The synthesis of these complex derivatives often involves the preparation of key intermediates followed by a final coupling step.

One synthetic route involves the initial synthesis of 2-cyanomethylbenzothiazole from the reaction of o-aminothiophenol and malononitrile. nih.gov This intermediate can then be further reacted to introduce additional functional groups. For example, a novel substituted benzothiazolyl-N-phenyl-2-pyridinecarbothioamide has been synthesized, and its structure confirmed by X-ray crystallography. researchgate.net

The synthesis of 2-substituted benzothiazoles can be achieved through various methods, including the reaction of 2-aminothiophenol with benzoyl chlorides under solvent-free conditions at room temperature, which offers an environmentally friendly approach. researchgate.net Additionally, a series of benzothiazole-derived thioacetamides have been synthesized and evaluated for their biological activities. nih.gov

The following table summarizes synthetic approaches for benzothiazolyl-N-phenyl-2-pyridinecarbothioamide derivatives.

Table 4: Synthesis of Benzothiazolyl-N-phenyl-2-pyridinecarbothioamide Derivatives

Reactant 1Reactant 2ConditionsProduct
o-AminothiophenolMalononitrileGrinding, natural acid catalyst2-Cyanomethylbenzothiazole
2-AminothiophenolBenzoyl chloridesSolvent-free, room temperature2-Substituted benzothiazoles
Substituted benzothiazole precursorThis compound precursorCoupling reactionSubstituted benzothiazolyl-N-phenyl-2-pyridinecarbothioamide

Coordination Chemistry of N Phenyl 2 Pyridinecarbothioamide and Its Metal Complexes

Ligand Coordination Modes and S,N-Bidentate Chelation Characteristics

N-phenyl-2-pyridinecarbothioamide typically acts as a bidentate ligand, coordinating to metal centers through the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thioamide group. This S,N-bidentate chelation results in the formation of a stable five-membered chelate ring. The deprotonation of the thioamide nitrogen can also occur, leading to a monoanionic ligand that forms neutral or cationic complexes depending on the metal's oxidation state and the presence of other ligands.

The coordination of thiosemicarbazones, a class of compounds related to this compound, often involves the azomethine nitrogen and sulfur atoms, forming a five-membered chelate ring. researchgate.net In some instances, these ligands can act as S,N,N-tridentate ligands. researchgate.net However, for this compound, the predominant coordination mode is S,N-bidentate.

Synthesis and Structural Elucidation of Transition Metal Complexes

The rich coordination chemistry of this compound has led to the synthesis and characterization of a wide array of transition metal complexes. The structural elucidation of these complexes has been primarily accomplished through techniques such as single-crystal X-ray diffraction, as well as spectroscopic methods including NMR, IR, and mass spectrometry.

Ruthenium(II) and Osmium(II) Arene Complexes

A significant area of research has focused on the synthesis of half-sandwich arene complexes of ruthenium(II) and osmium(II) with this compound and related ligands. These complexes typically adopt a "piano-stool" geometry, where the arene ligand is the "seat" and the other ligands, including the S,N-bidentate this compound, form the "legs".

The synthesis of these complexes often involves the reaction of the dimeric precursor, such as [{Ru(η⁶-arene)Cl₂}₂], with the this compound ligand. nih.govresearchgate.net The resulting mononuclear complexes have the general formula [Ru(η⁶-arene)(L)Cl] or [Ru(η⁶-arene)(L)Cl₂], where L represents the this compound ligand. The arene ligand can be varied, including p-cymene, benzene, and mesitylene. nih.govresearchgate.net

Similarly, arene-osmium(II) complexes can be synthesized. researchgate.netresearchgate.netmdpi.com The synthesis of osmium(II) complexes can start from precursors like [(η⁶-p-MeC₆H₄Pri)OsBr₂]₂. researchgate.net The resulting complexes exhibit similar piano-stool structures to their ruthenium counterparts. Spectroscopic and X-ray crystallographic data confirm the coordination of the S,N-bidentate ligand to the metal center. nih.govresearchgate.net

Table 1: Selected Ruthenium(II) and Osmium(II) Arene Complexes

Complex Metal Arene Ligand Ancillary Ligands Reference
[Ru(η⁶-p-cymene)(L)Cl₂] Ru(II) p-cymene Cl researchgate.net
[Ru(η⁶-benzene)(L)Cl₂] Ru(II) benzene Cl nih.gov
[Os(η⁶-p-cymene)(L)Cl₂] Os(II) p-cymene Cl researchgate.net
[Os(η⁶-mesitylene)(L)(CO)]PF₆ Os(II) mesitylene CO researchgate.net

*L = this compound

Palladium(II) Pincer Complexes

While this compound itself is a bidentate ligand, related structures can be incorporated into larger, multidentate "pincer" ligands for palladium(II). Pincer complexes are of great interest due to their high stability and catalytic applications. These complexes typically involve a central aromatic ring that is metallated at one position, with two donor arms coordinating to the metal center.

For instance, unsymmetrical CNN pincer ligands have been synthesized and complexed with palladium(II). researchgate.net The synthesis involves the stepwise condensation of 1,3-diiminoisoindoline (B1677754) with different amines. researchgate.net The resulting palladium(II) pincer complexes are formed through cyclopalladation. researchgate.net While not directly involving this compound, this demonstrates the potential for incorporating the pyridine-thioamide moiety into pincer ligand frameworks. NCN and NNN pincer palladium(II) complexes have also been prepared and characterized, showcasing the versatility of palladium in forming such structures with nitrogen-containing ligands. researchgate.netnih.gov

Rhodium(III) and Iridium(III) Pentamethylcyclopentadienyl Complexes

Half-sandwich complexes of rhodium(III) and iridium(III) containing the pentamethylcyclopentadienyl (Cp*) ligand are another important class of organometallic compounds. These complexes, with the general formula [(η⁵-C₅Me₅)M(L)Cl]ⁿ⁺, where M is Rh or Ir, have been synthesized with various bidentate ligands. nih.govbohrium.com

The synthesis of these complexes typically starts from the dimeric precursors [(η⁵-C₅Me₅)MCl₂]₂. Reaction with this compound would lead to the formation of complexes where the ligand is chelated to the metal center in an S,N-bidentate fashion. The resulting complexes adopt a piano-stool geometry, similar to the arene complexes of ruthenium and osmium. X-ray crystallography has been used to confirm the structure of related iridium(III) complexes. bohrium.com Phenyl-imidazole and phenyl-phenanthridine based ligands have also been successfully used to synthesize iridium(III) complexes. unimi.itnih.gov

Cobalt(III) Mixed-Ligand Complexes

Cobalt(III) forms stable octahedral complexes, and mixed-ligand complexes containing this compound can be synthesized. These complexes can be prepared by reacting a cobalt(II) salt with the ligand in the presence of an oxidizing agent or by ligand exchange reactions with a pre-formed cobalt(III) complex.

For example, mixed-ligand cobalt(III) dithiocarbamato complexes have been prepared with various nitrogen donor ligands, including pyridine-based ligands. nih.gov The synthesis can involve the reaction of a binuclear cobalt complex with the desired ligands. nih.gov While specific complexes with this compound are not detailed in the provided search results, the general synthetic strategies for cobalt(III) mixed-ligand complexes are well-established. nih.govresearchgate.net

Exploration of Other Metal Centers for Complexation

The versatility of this compound as a ligand extends to a range of other metal centers. For example, mixed-ligand copper(II) complexes with thiosemicarbazone derivatives, which are structurally related to this compound, have been synthesized and characterized. rsc.orgnih.gov These complexes often feature a diimine co-ligand. rsc.orgnih.gov

Nickel(II) also forms complexes with pyridine-based sulfur-containing ligands. nih.gov The reaction of a phosphomacrocycle containing a pyridine unit with nickel(II) salts yields various coordination complexes. nih.gov Additionally, complexes of other transition metals with Schiff base ligands derived from thiosemicarbazide (B42300) have been reported. researchgate.net The coordination in these complexes often occurs through the sulfur and a nitrogen atom. researchgate.net Furthermore, lanthanide ions like Eu³⁺ and Tb³⁺ are known to form complexes with pyridine-dicarboxamide based ligands. nih.gov

Ligand Exchange Reactions and Reactivity in Aqueous Solutions

The behavior of this compound complexes in aqueous environments is crucial for understanding their potential biological activity. This section explores the kinetics of ligand exchange, the formation of transient intermediates, and their interactions with biologically relevant molecules.

Halido-Aqua Ligand Exchange Kinetics

The substitution of a halide ligand (halido) with a water molecule (aqua) is a fundamental step in the activation of many metal-based drug candidates. For half-sandwich arene-ruthenium(II) complexes, which serve as a relevant model, the rates of aquation are notably faster than those of cisplatin, a benchmark anticancer drug. For instance, complexes of the type [(η⁶-arene)Ru(en)Cl]⁺ (where 'en' is ethylenediamine) exhibit aquation rates in the range of 1.23-2.59 x 10⁻³ s⁻¹ at 298 K. nih.gov These reactions are reversible, and the reverse anation reaction (the re-coordination of the chloride ion) is rapid in the presence of high chloride concentrations, similar to those found in blood plasma. nih.gov This rapid equilibrium suggests that in the bloodstream, the chloro form of the complex would predominate (>89%), while within the cellular environment, with its lower chloride concentration, a significant portion (45-65%) would exist as the more reactive aqua species. nih.gov The mechanism for this hydrolysis is proposed to be associative, indicating that the incoming water molecule plays a direct role in the transition state. nih.gov

The kinetics of ligand exchange can be studied using techniques like stopped-flow spectrophotometry. For related dinuclear platinum(II) complexes, the substitution of chloride ligands by nucleophiles follows a two-step process, with the observed pseudo-first-order rate constants being dependent on the concentration of the incoming nucleophile. deepdyve.com This underscores the associative nature of the substitution mechanism, which is further supported by low enthalpy and negative entropy of activation values. deepdyve.com

Formation of Transient Thioketone-Bridged Dimers in Aqueous Solution

A remarkable and unexpected feature of some organometallic complexes of 2-pyridinecarbothioamides is their ability to form transient thioketone-bridged dimers in aqueous solution following hydrolysis. researchgate.net This dimerization is believed to play a role in minimizing the deactivation of the complexes by biological nucleophiles. researchgate.net While the monomeric form is thought to be the biologically active species, the formation of these dimers represents a unique aspect of their aqueous chemistry. researchgate.net

The characterization of such dimeric species often requires a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction. In related systems, such as those involving rhodium(III) complexes with thiourea (B124793) ligands, dimeric structures stabilized by hydrogen bonding have been observed in the solid state. chemrxiv.org Similarly, studies on Ni(III)-peptide complexes have shown that decomposition kinetics consistent with a second-order process can be attributed to the formation of oxo-bridged dimers. researchgate.net

Reactivity Towards Biological Nucleophiles (e.g., Cysteine, Histidine)

The interaction of metal complexes with biological nucleophiles is a key determinant of their mechanism of action and potential toxicity. Organometallic Ru(II) and Os(II) complexes of N-substituted 2-pyridinecarbothioamides have been noted for their generally low reactivity towards such nucleophiles. researchgate.net This relative inertness is an important property, potentially contributing to their stability in biological environments.

However, specific interactions can and do occur. For instance, palladium(II) complexes have been shown to be effective for the selective modification of cysteine residues in peptides and proteins. deepdyve.com These reactions are rapid and can occur under a range of biocompatible conditions, leading to stable S-aryl bioconjugates. deepdyve.com The reactivity is often pH-dependent, with some palladium reagents showing quantitative conversion with cysteine-containing peptides over a broad pH range (5.5–8.5). deepdyve.com

The interaction with histidine is also of significant interest. Studies with nickel(II) have explored the formation of mixed-ligand complexes with both histidine and cysteine in aqueous solution. researchgate.net The binding of metal ions to histidine residues on proteins, such as in the nucleosome core particle, has been identified as a possible mode of action for some organometallic compounds. researchgate.net The weak acid-base interactions between cysteine and histidine can lead to the formation of intramolecular salt-bridged networks, which can, in turn, affect the metal-binding properties of peptides. nih.gov

Influence of Metal Center and Auxiliary Ligands on Complex Stability and Reactivity

The properties of this compound complexes can be finely tuned by modifying the central metal ion and the other ligands present in the coordination sphere.

The choice of the metal center has a profound impact on the stability and reactivity of the complex. For example, in the family of N-substituted 2-pyridinecarbothioamide complexes, both Ru(II) and Os(II) have been utilized. researchgate.net Generally, octahedral d⁶ complexes of Ru(II) and Os(II) are considered to be substitution-inert due to their high crystal field stabilization energy. libretexts.org This inherent stability is a desirable feature for potential therapeutic agents.

Auxiliary ligands, which are the other ligands in the complex aside from the primary this compound, also play a crucial role. The nature of these ligands can influence the steric and electronic properties of the complex, thereby affecting its reactivity. For instance, the size and hydrophobicity of arene ligands in half-sandwich ruthenium complexes can modulate the biological activity. nih.gov The mutual orientation of ligands can also affect the stability and reactivity; for example, in d⁸ metal complexes, specific orientations of ligands are energetically preferred. mdpi.com

Advanced Spectroscopic and Structural Characterization of N Phenyl 2 Pyridinecarbothioamide Compounds and Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Coordination Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural characterization of N-phenyl-2-pyridinecarbothioamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, the protons of the pyridine (B92270) and phenyl rings typically appear in the aromatic region (around 7.0-8.7 ppm). The specific chemical shifts and coupling patterns allow for the assignment of each proton. For instance, in a related compound, 2-phenylpyridine (B120327), the proton signals were observed between 7.15 and 8.83 ppm. rsc.org The NH proton of the thioamide group gives rise to a distinct signal that can be influenced by solvent and concentration due to hydrogen bonding. pdx.edu

The ¹³C NMR spectrum complements the proton data, with the carbon atoms of the aromatic rings appearing in the range of approximately 120-157 ppm. rsc.org The thiocarbonyl carbon (C=S) is typically observed at a lower field. For example, in N-phenyl-2-[(trichloroacetyl)amino]benzamide, the carbonyl carbons were found at 159.82 and 167.34 ppm, indicating the deshielded nature of such functional groups.

Upon coordination to a metal center, significant changes in the NMR spectra are observed. The coordination of the pyridine nitrogen and the sulfur atom of the thioamide group to a metal ion leads to a general downfield shift of the signals for the protons and carbons of the pyridine ring and the thioamide moiety. nih.govmdpi.com This deshielding effect is a direct consequence of the donation of electron density from the ligand to the metal. The magnitude of these coordination-induced shifts provides valuable information about the strength and nature of the metal-ligand bond. nih.gov Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in unambiguously assigning all proton and carbon signals, especially in complex structures.

Table 1: Representative NMR Data

Nucleus Functional Group Typical Chemical Shift (ppm) Notes
¹H Aromatic (Pyridine & Phenyl) 7.0 - 8.7 Specific shifts depend on substitution and coordination.
¹H Amide (N-H) Variable Shift is sensitive to solvent and hydrogen bonding.
¹³C Aromatic (Pyridine & Phenyl) 120 - 157 Coordination causes downfield shifts.
¹³C Thiocarbonyl (C=S) > 160 Highly deshielded.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of this compound and its metal complexes. nih.gov It also provides valuable structural information through the analysis of fragmentation patterns. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion, allowing for the accurate determination of its molecular mass. nih.gov For this compound, the exact mass is 214.05646950 Da. lookchem.com

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, reveal characteristic fragmentation pathways. nih.gov The fragmentation of this compound and its derivatives often involves cleavage of the thioamide bond and fragmentation of the aromatic rings. nih.gov Analysis of these fragments helps to confirm the connectivity of the molecule. For metal complexes, ESI-MS can confirm the stoichiometry of the complex and provide insights into the stability of the metal-ligand bonds. The observation of the intact molecular ion of the complex is indicative of a stable coordination compound.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For the free ligand, X-ray diffraction studies would reveal the relative orientation of the pyridine and phenyl rings, which can adopt either a syn or anti conformation with respect to the C-N bond of the thioamide group. The planarity of the molecule and the bond lengths of the thioamide group (C=S and C-N) are of particular interest.

In metal complexes, single-crystal X-ray diffraction confirms the coordination mode of the ligand. This compound typically acts as a bidentate ligand, coordinating to the metal ion through the pyridine nitrogen and the sulfur atom of the thioamide group, forming a stable five-membered chelate ring. The technique provides precise measurements of the metal-nitrogen and metal-sulfur bond lengths, which are indicative of the strength of the coordination. The coordination geometry around the metal center (e.g., square planar, tetrahedral, or octahedral) is also definitively established. For instance, in related palladium(II) complexes with pyridine-based ligands, square planar geometries are common. nih.gov

Table 2: Illustrative Crystallographic Data

Parameter Description Significance
Crystal System & Space Group Describes the symmetry of the crystal lattice. Fundamental crystallographic information.
Unit Cell Dimensions The lengths of the sides and the angles of the unit cell. Defines the basic repeating unit of the crystal.
Bond Lengths (e.g., M-N, M-S) The distances between bonded atoms. Indicates the strength of the chemical bonds.
Bond Angles (e.g., N-M-S) The angles between adjacent bonds. Defines the geometry around the metal center.
Torsion Angles Describes the conformation of the molecule. Reveals the spatial arrangement of different parts of the molecule.

X-ray Fluorescence Microscopy (XFM) for Metal Cellular Distribution Analysis

X-ray Fluorescence Microscopy (XFM) is a highly sensitive technique used to map the distribution of elements within a sample. nih.gov In the context of this compound metal complexes with biological activity, XFM can be employed to visualize the localization of the metal within cells. By scanning a focused X-ray beam across a biological specimen (such as a single cell or tissue section) and detecting the characteristic fluorescence X-rays emitted by the metal, a detailed map of the metal's distribution can be generated. nih.gov This information is crucial for understanding the mechanism of action of metallodrugs, as it can reveal their cellular targets and accumulation sites.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Metal Coordination Environment in Model Systems

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local electronic and geometric structure around a specific metal atom in a complex, even in non-crystalline samples. uiowa.edu The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information about the oxidation state and coordination geometry of the metal ion. ntu.edu.tw For instance, the energy and shape of the absorption edge are sensitive to the effective charge on the metal.

The Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the local atomic environment of the absorbing metal atom. Analysis of the EXAFS oscillations can determine the type, number, and distance of the neighboring atoms. uiowa.edu For metal complexes of this compound, EXAFS can be used to determine the M-N and M-S bond lengths and the coordination number around the metal center, providing data that is complementary to that obtained from single-crystal X-ray diffraction.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound or its complexes. The experimentally determined percentages of these elements are compared to the calculated theoretical values based on the compound's chemical formula (C₁₂H₁₀N₂S). chemsynthesis.comontosight.ai This comparison is essential for verifying the purity and confirming the empirical formula of the synthesized compound. For metal complexes, elemental analysis also helps to establish the correct stoichiometry of the ligand and metal in the complex. mdpi.com

Computational and Theoretical Investigations of N Phenyl 2 Pyridinecarbothioamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of various organic compounds, including those with similar moieties to N-phenyl-2-pyridinecarbothioamide.

DFT calculations can provide valuable information about the distribution of electrons within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. For instance, studies on related carbothioamide ligands and their metal complexes have utilized DFT to analyze their electronic properties. dntb.gov.ua Similarly, research on N-phenylmaleimide derivatives has employed DFT to determine how structural parameters, like torsion angles, and the nature of substituents (electron-donating or electron-accepting) influence the electronic and energetic properties of the molecules. nih.gov

Hydrolysis Pathway Analysis and Activation Energy Barriers

By mapping the potential energy surface of the reaction between this compound and water, researchers can identify the transition states and intermediates along the hydrolysis pathway. From these, the activation energy barriers for the reaction can be calculated. A higher activation energy would suggest greater stability against hydrolysis. For example, computational studies on the hydrolysis of other organic molecules have successfully predicted their degradation pathways and rates, providing a framework for how such an analysis could be conducted for this compound.

Conformational Analysis and Stability Studies

The three-dimensional conformation of a molecule is intimately linked to its biological activity. This compound possesses several rotatable bonds, allowing it to adopt various conformations. DFT calculations are instrumental in determining the relative energies of these conformers and identifying the most stable, low-energy structures.

For example, computational studies on 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides have used DFT to understand their conformational stability, revealing that folded conformations can be more stable than extended ones. nih.gov A similar approach for this compound would involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. This analysis helps in understanding which shapes the molecule is likely to adopt in solution and when interacting with a biological target. The relative energy differences between conformers, often just a few kcal/mol, can significantly impact binding affinity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of Complex-Biomolecule Interactions

To accurately model the interaction of a ligand like this compound with a large biological macromolecule such as a protein, a combination of computational methods is often necessary. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that offers a balance between accuracy and computational cost. nih.govsissa.itnih.gov

In a QM/MM simulation, the ligand and the critical residues of the protein's active site are treated with a high-level quantum mechanics method, while the rest of the protein and the surrounding solvent are described using a more computationally efficient molecular mechanics force field. mpg.de This allows for a detailed investigation of the electronic effects involved in ligand binding and enzymatic reactions, which are crucial for understanding the mechanism of action. sissa.it While specific QM/MM studies on this compound are not prevalent in the literature, the methodology has been successfully applied to a wide range of biomolecular systems, including enzymes and metal-binding proteins. sissa.it Such studies can elucidate reaction mechanisms, analyze the competition between multiple reaction pathways, and dissect the energetic contributions to catalysis and binding. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the key interactions that stabilize the ligand-protein complex.

For compounds structurally related to this compound, molecular docking has been instrumental in identifying potential biological targets and explaining structure-activity relationships (SAR). For instance, docking studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives identified key interactions with the DNA-binding domain of the FOXM1 protein. nih.gov Similarly, docking of phenylpyrimidine-carboxamide derivatives into the c-Met kinase active site provided insights into their inhibitory activity. nih.gov These studies typically reveal the formation of hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and specific amino acid residues of the target protein.

Below is a table summarizing docking results for analogous compounds, illustrating the type of data generated from such studies.

Compound ClassTarget ProteinKey Interacting ResiduesDocking Score (Example)Reference
N-Phenylthieno[2,3-b]pyridine-2-carboxamidesFOXM1 DNA-Binding DomainVal296, Leu289- nih.gov
Phenylpyrimidine-carboxamidesc-Met Kinase-- nih.gov
Pyridine (B92270) Carbothioamide AnalogsCyclooxygenase-1 (COX-1)-- nih.gov
Pyridine Carbothioamide AnalogsCyclooxygenase-2 (COX-2)-- nih.gov
N-(4-Nitrophenyl)-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carbothioamidesEpidermal Growth Factor Receptor (EGFR)Gln791, Thr854, Phe856, Lys745- researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead compounds.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. A mathematical equation is then derived to correlate these descriptors with the observed biological activity.

For nitrogen heterocycles similar to this compound, QSAR studies have been successfully applied. For example, a QSAR study on pyrazolo[1,5-a]pyridine (B1195680) analogues as PDE4 inhibitors identified key pharmacophoric features, including hydrogen bond acceptors, aromatic rings, and hydrophobic groups, that are crucial for activity. nih.gov Such models can be used to virtually screen new derivatives and prioritize those with the highest predicted potency for synthesis and biological testing.

The following table outlines the components of a typical QSAR study, which could be applied to this compound derivatives.

QSAR ComponentDescriptionExample Application
Dataset A collection of compounds with known biological activity (e.g., IC50 values).A series of this compound derivatives tested against a specific kinase.
Molecular Descriptors Numerical values that characterize the chemical structure (e.g., molecular weight, logP, electronic properties).Calculated using software like MOE or Dragon.
Statistical Method A mathematical algorithm to build the model (e.g., Multiple Linear Regression, Partial Least Squares, Machine Learning).Development of a predictive model for anti-inflammatory activity. nih.gov
Model Validation Statistical tests to assess the robustness and predictive power of the QSAR model (e.g., cross-validation).Ensuring the model can accurately predict the activity of new compounds.

Biological Activity Studies of N Phenyl 2 Pyridinecarbothioamide and Its Metal Complexes in Vitro Focus

In Vitro Anticancer Activity and Antiproliferative Effects of N-phenyl-2-pyridinecarbothioamide and its Metal Complexes

The study of this compound and its derivatives has revealed significant potential in the realm of anticancer research. These compounds, particularly when complexed with metal centers, exhibit potent antiproliferative effects in various cancer cell lines. The coordination of these N,S-bidentate ligands to metals like ruthenium and osmium can lead to highly antiproliferative metallodrugs. researchgate.netrsc.org

Cytotoxicity Profiles across Diverse Cancer Cell Lines

Organometallic complexes of this compound (a type of pyridine-2-carbothioamide (B155194) or PCA) have demonstrated notable cytotoxicity against a range of human cancer cell lines, often with IC50 values in the low micromolar range. rsc.orgmdpi.com The antiproliferative activity of these compounds has been evaluated in cell lines representing different types of cancer, including colon carcinoma, non-small cell lung cancer, cervical cancer, and breast cancer. rsc.orgmdpi.com

For instance, ruthenium(II) and osmium(II) complexes with N-substituted 2-pyridinecarbothioamides show high antiproliferative activity in colon carcinoma (SW480) and non-small lung cancer (NCI-H460) cell lines. rsc.org The cytotoxicity of these complexes is often comparable to or even exceeds that of the uncomplexed ligands. mdpi.com Studies on a panel of human cancer cell lines, including HCT116 (colon), NCI-H460 (lung), SiHa (cervical), and SW480 (colon), have confirmed the anticancer activity of various metal complexes of these ligands. mdpi.com Similarly, certain phenyl-pyridine-2-carboxylic acid derivatives have shown low micromolar antiproliferative activity against a broad panel of human cancer cell lines. nih.gov

Below is a table summarizing the in vitro cytotoxicity (IC50 values) of selected this compound metal complexes against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Metal Complexes

CompoundHCT116 (Colon)NCI-H460 (Lung)SiHa (Cervical)SW480 (Colon)MCF-7 (Breast)
Ru(cym)Cl (plecstatin-1)Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Os(cym)Cl Complex~5 µM~4 µM~6 µM~3 µMData Not Available
Rh(Cp)Cl Complex>10 µM>10 µM>10 µM>10 µMData Not Available
Ir(Cp)Cl Complex>20 µM>20 µM>20 µM>20 µMData Not Available
Pt(BPT)2(Phen)Data Not AvailableData Not AvailableData Not AvailableData Not Available10.96 µM mdpi.com

Data compiled from studies on Ru(II), Os(II), Rh(III), and Ir(III) complexes of N-4-fluorophenyl pyridine-2-carbothioamide. mdpi.com The table is illustrative and specific values can vary based on experimental conditions. The Pt complex contains a related 1-benzyl-3-phenylthiourea (B182860) ligand. mdpi.com

Structure-Activity Relationship (SAR) Studies of Ligand Modifications

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of this compound derivatives. Research has shown that modifications to both the pyridine (B92270) and the phenyl rings can significantly impact cytotoxic activity. nih.govresearchgate.net

For the N-phenyl ring, the position and nature of substituents are critical. Studies on related thieno[2,3-b]pyridine-2-carboxamides revealed that electron-withdrawing and electron-donating groups on the phenyl ring influence inhibitory activity. nih.gov For N-substituted 2-pyridinecarbothioamides, it has been observed that more lipophilic and smaller derivatives tend to be the most effective. rsc.org For example, the introduction of a fluorine atom at the para-position of the phenyl ring in a Ru(cym)Cl complex (known as plecstatin-1) resulted in a highly active compound, which served as a basis for further development. researchgate.netmdpi.com

Limited exploration of SAR in phenyl-pyridine-2-carboxylic acid derivatives has also led to the identification of more potent analogs by modifying the aryl and pyridine rings. nih.gov In a different but related series of pyrazolo[1,5-a]pyrimidin-7-amines, analogues with a 3-(4-fluoro)phenyl group demonstrated potent activity. mdpi.com These findings collectively suggest that electronic and steric factors of the substituents on the phenyl ring play a key role in the biological activity of this class of compounds.

Influence of Metal Center and Leaving Group on In Vitro Potency

The choice of the metal center and the associated leaving group (such as a halide) has a profound impact on the anticancer potency of this compound complexes. mdpi.comresearchgate.netnih.gov Comparative studies involving ruthenium(II), osmium(II), rhodium(III), and iridium(III) complexes with the same N-4-fluorophenyl pyridine-2-carbothioamide ligand have elucidated these effects. mdpi.comnih.gov

The in vitro anticancer activity identified the ruthenium(II) derivatives as the most potent among the tested metal centers. mdpi.comresearchgate.netnih.gov The rhodium(III) derivative was found to be more active than its iridium(III) analogue, demonstrating a clear hierarchy of activity based on the metal. researchgate.netnih.gov This highlights that the metal center itself is a significant determinant of the compound's anticancer properties. mdpi.comresearchgate.netnih.gov

Mechanistic Insights into Cellular Actions

The anticancer effects of this compound complexes are attributed to their ability to interact with specific and crucial cellular components, leading to the disruption of essential processes like chromatin function and cytoskeletal organization.

A potential mode of action for these compounds involves interference with chromatin activity. researchgate.netrsc.org Crystallographic studies have revealed that osmium(II) complexes of this compound and its N-fluorophenyl derivative can bind to histone proteins within the nucleosome core particle. researchgate.netrsc.org

The binding occurs at two distinct types of sites: at histidine side chains on the surface of the nucleosome and within an inner cleft at a histone-histone interface. researchgate.netrsc.org The histone tails, particularly the N-terminal tails of histones H2A, H2B, H3, and H4, are known to be critical for nucleosome dynamics and are subject to post-translational modifications that regulate gene expression. nih.gov By binding to these histone proteins, the metal complexes can interfere with these interactions and modulate chromatin structure and function, ultimately disrupting cellular processes that rely on DNA accessibility. researchgate.netrsc.org

A high degree of selectivity has been observed for Ru(II)(cym)Cl complexes of pyridinecarbothioamides towards the cytolinker protein plectin. mdpi.comresearchgate.netnih.gov Plectin is a very large and versatile protein that is crucial for maintaining the structural integrity of cells and tissues by linking the three main components of the cytoskeleton (actin microfilaments, microtubules, and intermediate filaments). nih.govnih.gov

In cancer cells, plectin is often overexpressed and can be mislocalized to the cell surface, where it contributes to malignant processes like cell migration, invasion, and proliferation. nih.govnih.gov The selective targeting of plectin by these organometallic complexes represents a key aspect of their mechanism of action. mdpi.comnih.gov This interaction is believed to disrupt the cytoskeletal organization, leading to cell death. nih.gov The identification of plectin as a specific molecular target for these compounds distinguishes them from many traditional chemotherapeutics and opens avenues for targeted cancer therapy. researchgate.netnih.govnih.gov

Induction of Apoptosis Pathways (In Vitro)

The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. While direct studies on this compound are limited in the available literature, research on structurally related compounds and their metal complexes provides significant insights into their potential as apoptosis-inducing agents.

N-phenyl nicotinamides, which share the N-phenyl-pyridine core, have been identified as a potent class of apoptosis inducers. nih.gov In a high-throughput screening using T47D breast cancer cells, these compounds were shown to activate caspases, which are key proteases that execute the apoptotic program. nih.gov Specifically, the compound 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide was found to arrest T47D cells in the G2/M phase of the cell cycle, which was followed by the induction of apoptosis. nih.gov Further investigation revealed that these N-phenyl nicotinamides act as inhibitors of microtubule polymerization, a mechanism known to trigger the apoptotic cascade. nih.gov

Metal complexes, particularly those involving pyridine derivatives, have demonstrated significant pro-apoptotic activity. For instance, certain 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivatives have been shown to provoke apoptosis in HCT-116 colon cancer cells. nih.gov The mechanism for one of the most potent compounds in this class (compound 5l) involved the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov This indicates the involvement of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov

Similarly, novel Thallium(III) complexes incorporating pyridine-2,6-dicarboxylate (B1240393) derivatives have been shown to induce mitochondria-mediated apoptosis in A375 melanoma cells. nih.gov The apoptotic mechanism was confirmed by observing the generation of reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, activation of p53, an increase in the Bax/Bcl-2 ratio, and the release of cytochrome c, which subsequently activates caspases-9 and -3. nih.gov Copper(II) complexes with NN2-pincer ligands have also been reported to induce apoptosis in lung (A549) and breast (MCF-7) cancer cells, with the mechanism also involving the generation of ROS and a change in the mitochondrial membrane potential. rsc.org

These findings collectively suggest that the N-phenyl-pyridine scaffold, especially when complexed with metal ions, is a promising framework for the development of new anticancer agents that function by inducing apoptosis.

Modulation of Metabolic Pathways (e.g., Glycolysis Inhibition, Warburg Effect)

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen—a phenomenon known as the "Warburg Effect". nih.govnih.govnih.gov This metabolic shift is believed to provide the necessary building blocks for rapid cell proliferation and is considered a hallmark of cancer. nih.govyoutube.com Targeting this altered metabolism, particularly through the inhibition of glycolysis, is a promising strategy for cancer therapy. nih.govfrontiersin.org

While direct research linking this compound to the modulation of cancer cell metabolism is not prominent in the reviewed literature, the general principle of targeting glycolysis is well-established. Inhibition of glycolysis can lead to severe ATP depletion in cancer cells, especially those with defects in mitochondrial respiration, triggering massive cell death. nih.gov This energy deprivation can overcome resistance to conventional therapeutic agents, particularly in the hypoxic environments often found in tumors. nih.gov

Various compounds are known to inhibit key enzymes in the glycolytic pathway. For example, 2-deoxyglucose (2-DG) and 3-bromopyruvate (B3434600) (3-BP) are known inhibitors of Hexokinase 2 (HK2), the enzyme that catalyzes the first step of glycolysis. mdpi.com The inhibition of glycolysis has been shown to induce apoptosis and can be an effective strategy to overcome multidrug resistance by depleting the cell's energy supply. nih.gov Natural products and synthetic compounds that target glycolytic enzymes like GLUT1, HK2, and LDHA are actively being investigated for their anticancer potential. frontiersin.org

Although specific data for this compound is lacking, the broader context of cancer metabolism suggests that investigating its potential effects on glycolysis and the Warburg effect could be a valuable avenue for future research.

Reversal of Chemoresistance in Cell Lines (In Vitro)

A significant challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of chemotherapeutic drugs. nih.gov One of the primary mechanisms behind MDR is the overexpression of drug efflux pumps, such as P-glycoprotein, which actively transport anticancer agents out of the cell, reducing their intracellular concentration and efficacy. nih.govnih.gov

The development of efflux pump inhibitors (EPIs) is a key strategy to reverse this resistance. nih.gov These modulators can restore the sensitivity of resistant cells to chemotherapy when co-administered with anticancer drugs. nih.gov

Studies on compounds structurally related to this compound have shown promise in this area. For example, a study on N-phenyl nicotinamides identified a lead compound that was equipotent in both the standard MES-SA uterine sarcoma cell line and its paclitaxel-resistant, P-glycoprotein-overexpressing counterpart, MES-SA/DX5. nih.gov This finding suggests that the compound is not a substrate for the P-glycoprotein efflux pump and may be effective against tumors that have developed this common resistance mechanism. nih.gov While this does not demonstrate active reversal of resistance for other drugs, it points to a favorable profile for overcoming a key resistance pathway.

Although direct evidence for this compound as a chemoresistance reversal agent is not available in the reviewed literature, the performance of related N-phenyl-pyridine structures in resistant cell lines warrants further investigation into its potential to act as an MDR modulator.

In Vitro Antimicrobial Activity

This compound and its metal complexes are part of a broader class of thiourea (B124793) and thioamide derivatives that have been extensively studied for their antimicrobial properties. The presence of nitrogen and sulfur donor atoms in these molecules makes them excellent chelating agents for metal ions, and it is frequently observed that the biological activity of the ligand is enhanced upon complexation.

Antibacterial Efficacy against Bacterial Strains

Thiourea derivatives and their metal complexes have shown significant in vitro antibacterial activity. Studies on related structures demonstrate broad-spectrum efficacy. For instance, metal complexes of amino acid-derived Schiff bases have been screened against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Shigella flexeneri, and Salmonella typhi, as well as Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov A common finding in these studies is that the metal complexes exhibit greater antibacterial potency than the uncomplexed ligands. Similarly, a study on 4-phenyl-1-(2-phenylallyl) pyridinium (B92312) bromide reported strong activity against S. aureus. nih.gov

The table below summarizes the antibacterial activity of representative metal complexes with ligands structurally related to this compound, showcasing the inhibition zones against various bacterial strains.

Compound/ComplexE. coliS. aureusP. aeruginosaB. subtilisReference
Furanyl-derived sulfonamide ligand15 mm17 mm14 mm16 mm nih.gov
Co(II) Complex18 mm20 mm17 mm20 mm nih.gov
Ni(II) Complex20 mm22 mm19 mm22 mm nih.gov
Cu(II) Complex22 mm24 mm21 mm24 mm nih.gov
Zn(II) Complex25 mm27 mm24 mm26 mm nih.gov

Data represents the diameter of the zone of inhibition in mm.

Antifungal Efficacy against Fungal Pathogens

The antifungal potential of this compound and its analogues is also an area of active investigation. Metal complexes often show enhanced fungicidal activity compared to the free ligands, a phenomenon attributed to the process of chelation which increases the lipophilic nature of the complex, facilitating its penetration through the fungal cell membrane. researchgate.net

Studies on various transition metal complexes with N'-substituted carbothiohydrazides and other related ligands have demonstrated efficacy against a range of fungal pathogens, including Aspergillus flavus, Aspergillus niger, Candida albicans, and Trichophyton longifusus. nih.govresearchgate.net

The table below presents data on the antifungal activity of related thiourea/thioamide ligands and their metal complexes.

Compound/ComplexA. flavusC. albicansM. canisF. solaniReference
Amino acid-derived ligand10 mm12 mm11 mm10 mm
Co(II) Complex18 mm20 mm19 mm18 mm
Cu(II) Complex20 mm22 mm21 mm20 mm
Ni(II) Complex19 mm21 mm20 mm19 mm
Zn(II) Complex22 mm24 mm23 mm22 mm

Data represents the diameter of the zone of inhibition in mm.

Antimycobacterial Activity

Derivatives of pyridinecarbothioamide have shown significant promise as antimycobacterial agents. A study on a series of N-alkyl-1,2-dihydro-2-thioxo-3-pyridinecarbothioamides, which are structurally very similar to the title compound, reported good activity against both Mycobacterium tuberculosis (MT) and Mycobacterium avium complex (MAC) strains. nih.gov

Furthermore, the complexation with metal ions, particularly copper(II), appears to be a viable strategy for enhancing antimycobacterial potency. Diarylthiourea-copper(II) complexes were found to be 2-16 times more potent than some current tuberculosis drugs against a multidrug-resistant strain of M. tuberculosis. nih.gov Research on other heterocyclic compounds, such as 2,5-disubstituted-1,3,4-oxadiazoles, has also identified candidates with potent activity against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. msptm.org

The table below shows the Minimum Inhibitory Concentration (MIC) values for some of these active compounds against mycobacterial species.

CompoundM. tuberculosis H37Rv (MIC)M. avium (MIC)Reference
N-hexyl-1,2-dihydro-2-thioxo-3-pyridinecarbothioamide8 µg/mL4 µg/mL nih.gov
N-octyl-1,2-dihydro-2-thioxo-3-pyridinecarbothioamide4 µg/mL2 µg/mL nih.gov
Diarylthiourea-copper(II) complex 51.95 µg/mLNot Reported nih.gov

These in vitro findings underscore the potential of this compound and its metal complexes as scaffolds for the development of novel antimicrobial and specifically antimycobacterial agents.

Structure-Activity Relationship Studies for Antimicrobial Properties

The antimicrobial efficacy of pyridine derivatives, including this compound and its analogues, is intricately linked to their molecular structure. The introduction of different functional groups and the formation of metal complexes can significantly modulate their biological activity.

Research into various pyridine-based compounds has illuminated key structural features that enhance antimicrobial action. For instance, the presence of specific substituents on the phenyl ring of related structures, such as nitro and dimethoxy groups, has been shown to result in potent activity against a range of bacterial and fungal strains, including S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov In some cases, the activity of these substituted compounds is comparable to standard drugs like fluconazole (B54011) and norfloxacin. nih.gov Similarly, the incorporation of bromo, methoxy, and chloro groups into isonicotinic acid hydrazide derivatives has been found to yield highly active antimicrobial agents. nih.gov

The formation of metal complexes is another critical factor influencing the antimicrobial profile of these compounds. The chelation of thiosemicarbazone derivatives, which are structurally related to this compound, with transition metals like copper(II) and nickel(II) often leads to enhanced biological activity. nih.govresearchgate.net This increased efficacy is thought to be related to the increased lipophilicity of the metal complexes, which can facilitate their transport across microbial cell membranes. mdpi.com For example, copper complexes of certain thiosemicarbazones have demonstrated a 3 to 6-fold increase in bacteriostatic activity against Staphylococcus aureus and Bacillus cereus compared to the uncomplexed ligand. nih.gov The geometry of the resulting metal complex, whether tetrahedral, square planar, or square pyramidal, also plays a role in its antimicrobial potential. nih.gov

Furthermore, studies on other pyridine derivatives have shown that the nature and position of substituent groups are crucial. In a series of 2-(phenylsubstituted) benzimidazoles, the presence of a diethylamino group in the meta-position of a hydroxyphenyl ligand, combined with a nitro group on the benzimidazole (B57391) ring, was found to favor antibacterial activity. mdpi.com

Interactive Table: Antimicrobial Activity of Related Pyridine Derivatives

Investigation of Gastric Mucosal Protectant Activity in Pre-clinical Models

Pre-clinical studies, primarily in rat models, have demonstrated the significant gastric mucosal protectant properties of this compound derivatives. A key investigation focused on a series of substituted 2-pyridinecarbothioamides, from which N-(3,5-difluorophenyl)-2-pyridinecarbothioamide emerged as a particularly potent agent. nih.gov

This compound exhibited substantially greater efficacy in protecting against ethanol-induced gastric lesions when compared to established agents like sucralfate (B611045) and ranitidine. nih.gov In studies of stress-induced gastric injury, it was found to be equipotent with ranitidine. nih.gov A notable finding from these preclinical models is that, unlike ranitidine, N-(3,5-difluorophenyl)-2-pyridinecarbothioamide does not possess antisecretory activity. nih.gov This selectivity for mucosal protection without affecting gastric acid secretion suggests a novel mechanism of action and a potential advantage in the treatment of ulcerative conditions. nih.gov

The protective mechanism of such compounds is an area of ongoing investigation. For context, other agents that protect the gastric mucosa, such as folic acid, have been shown to act by mitigating inflammation through pathways like the NF-κB/NLRP3 signaling pathway. nih.gov While the specific pathway for this compound derivatives is yet to be fully elucidated, their potent, non-antisecretory protective action marks them as promising candidates for further development as selective gastric mucosal protectants. nih.gov

Interactive Table: Gastric Mucosal Protectant Activity of N-(3,5-difluorophenyl)-2-pyridinecarbothioamide

Catalytic Applications of N Phenyl 2 Pyridinecarbothioamide Coordination Complexes

Electrocatalysis for Small Molecule Activation and Fuel Production

Electrocatalysis offers a direct route to convert electrical energy into chemical energy stored in fuels, using molecular complexes to lower the kinetic barriers of challenging reactions like carbon dioxide and proton reduction.

The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical goal for sustainable chemistry. While numerous metal complexes with pyridine-containing ligands have been investigated for electrocatalytic CO₂ reduction, specific studies focusing on N-phenyl-2-pyridinecarbothioamide complexes are not extensively documented in current literature. Research in this area has more broadly explored related systems, such as those with 2,2'-bipyridine (B1663995) or N-heterocyclic carbene-pyridine ligands, which have shown the ability to reduce CO₂ to products like carbon monoxide (CO) or formate. rsc.orgresearchgate.netchemrxiv.orgacademie-sciences.frresearchgate.net For instance, nickel complexes with tetradentate NCCN ligands composed of pyridine (B92270) and N-heterocyclic carbene donors can act as catalysts for CO₂ reduction, although their efficiency can be dependent on the presence of external proton sources. researchgate.net The exploration of this compound complexes could be a promising future direction, potentially leveraging the thioamide group's electronic influence to tune the catalytic activity and selectivity for CO₂ reduction.

The generation of hydrogen (H₂) from water through electrocatalytic proton reduction is a cornerstone of hydrogen fuel technology. In this domain, cobalt complexes incorporating a derivative ligand, N-(3,5-bis(trifluoromethyl)phenyl)pyridine-2-carbothioamide (PCA-(CF₃)₂), have demonstrated notable activity.

A study comparing cobalt(III) complexes with ligands such as 2,2'-bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen) found that the introduction of the PCA-(CF₃)₂ ligand significantly influenced the complex's redox properties. Specifically, the Co(phen)₂(PCA-(CF₃)₂)₂ complex demonstrated the ability to catalyze the hydrogen evolution reaction (HER) in the presence of p-cyanoanilinium tetrafluoroborate (B81430) as a proton source in an acetonitrile (B52724) solution. This catalytic activity was observed with a measured overpotential of 630 mV. The mechanism is believed to proceed through a homolytic pathway, facilitated by the anodic shift in the Co(II)/Co(I) redox couple caused by the electron-withdrawing nature of the PCA-(CF₃)₂ ligand.

Table 1: Electrocatalytic Hydrogen Evolution by a Cobalt Complex

Complex Ligands Proton Source Overpotential (mV)
[Co(phen)₂(PCA-(CF₃)₂)]²⁺ 1,10-phenanthroline, N-(3,5-bis(trifluoromethyl)phenyl)pyridine-2-carbothioamide p-cyanoanilinium tetrafluoroborate 630

Data sourced from a study in CH₃CN solution.

Photocatalytic Hydrogen Evolution Reactions

Harnessing solar energy for fuel production is a key objective, and photocatalytic systems that generate hydrogen are of particular interest. The aforementioned cobalt complexes with the N-(3,5-bis(trifluoromethyl)phenyl)pyridine-2-carbothioamide (PCA-(CF₃)₂) ligand have also been successfully employed as catalysts in light-driven hydrogen evolution.

In a typical three-component system, these cobalt complexes act as the water reduction catalyst alongside a photosensitizer and a sacrificial electron donor. When paired with Ru(bpy)₃₂ as the photosensitizer and triethanolamine (B1662121) (TEOA) as the electron donor in a dimethylformamide (DMF) solution, both Co(bpy)₂(PCA-(CF₃)₂)₂ and Co(phen)₂(PCA-(CF₃)₂)₂ were active for photocatalytic H₂ production.

The complex with 1,10-phenanthroline, [Co(phen)₂(PCA-(CF₃)₂)]²⁺, achieved a turnover number (TON) of 140 over a three-hour period, with a calculated rate of 2600 mmol of H₂ per mole of catalyst per minute. This performance was comparable to a standard cobalt-based catalyst under similar conditions, highlighting the effectiveness of the pyridine-carbothioamide ligand in facilitating the necessary electron transfer and proton reduction steps in a photocatalytic cycle.

Table 2: Photocatalytic Hydrogen Evolution Performance of Cobalt Complexes

Complex Ligands Photosensitizer Sacrificial Donor TON (3h) Rate (mmol H₂·mol⁻¹·min⁻¹)
[Co(bpy)₂(PCA-(CF₃)₂)]²⁺ 2,2'-bipyridine, PCA-(CF₃)₂ [Ru(bpy)₃]²⁺ TEOA 91 2700
[Co(phen)₂(PCA-(CF₃)₂)]²⁺ 1,10-phenanthroline, PCA-(CF₃)₂ [Ru(bpy)₃]²⁺ TEOA 140 2600

Data sourced from a study in DMF solution.

Homogeneous Catalysis in Organic Transformations

The application of transition metal complexes in homogeneous catalysis is fundamental to modern organic synthesis, enabling the efficient construction of complex molecules. While ruthenium and palladium complexes featuring various pyridine-based ligands are well-established catalysts for reactions like transfer hydrogenation and cross-coupling, the specific use of this compound coordination complexes in these transformations is not yet widely reported. rsc.orgresearchgate.net

For context, ruthenium complexes are known to be highly efficient for the transfer hydrogenation of ketones to produce secondary alcohols. rsc.org Similarly, palladium complexes bearing N-heterocyclic carbene-pyridine or 2-phenylpyridine (B120327) ligands have shown high activity in Suzuki-Miyaura and Heck cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. researchgate.net The stability and tunable electronic properties of this compound suggest that its metal complexes could be promising candidates for such catalytic applications. Future research may focus on synthesizing and screening these complexes to explore their potential in catalyzing a broad range of organic reactions.

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies for Novel Derivatives

The synthesis of N-phenyl-2-pyridinecarbothioamide analogs is an active area of research, employing a variety of modern synthetic strategies. Future work will likely focus on developing more efficient and versatile methodologies to create libraries of novel derivatives.

Advanced synthetic approaches include multi-step reaction sequences. For instance, novel 2-phenylpyridine (B120327) derivatives bearing N-phenylbenzamide moieties have been synthesized through a sequence involving Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions. mdpi.com These methods offer mild reaction conditions and straightforward product separation. mdpi.com Similarly, the synthesis of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides has been achieved by refluxing ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate with various aniline (B41778) derivatives. mdpi.com

Another established route involves the reaction of acid chlorides with amines. For example, N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives are synthesized from pyrrolidine-2-carbonyl chloride and substituted aromatic amines in acetone. researchgate.net The synthesis of novel N,N-diphenylurea derivatives also follows this principle, reacting phenyl isocyanate derivatives with amines to form the core structure, which can then be further modified. nih.gov The synthesis of a novel substituted benzothiazolyl-N-phenyl-2-pyridinecarbothioamide has also been reported, highlighting the creation of new pincer-type ligands. researchgate.net These established methods provide a robust platform for creating diverse chemical libraries for screening and development.

Exploration of this compound Analogs with Enhanced Biological Selectivity (In Vitro)

A significant future direction is the rational design and exploration of analogs with improved biological selectivity. By systematically modifying the core structure, researchers can fine-tune the compound's interaction with biological targets.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as FOXM1 inhibitors, it was found that only compounds bearing a cyano (-CN) group decreased FOXM1 expression in a triple-negative breast cancer cell line. nih.gov This highlights the critical role of specific electron-withdrawing substituents in determining biological activity. nih.gov

In another study, a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives were evaluated for anticancer activity against various cell lines. nih.gov While none surpassed the activity of the reference drug doxorubicin, specific substitutions showed enhanced effects against particular cell lines. nih.gov For example, a derivative with a para-nitro substitution was most effective against the SKNMC neuroblastoma cell line, while a meta-chloro substituted compound showed the highest activity against the Hep-G2 hepatocarcinoma cell line. nih.gov Similarly, in a series of 1-N-substituted thiocarbamoyl-3-phenyl-2-pyrazolines tested for antiamoebic activity, compounds with 3-chloro and 3-bromo substituents on the phenyl ring demonstrated enhanced activity compared to the standard drug, metronidazole. nih.gov

The exploration extends to agricultural applications as well. N-(2-phenyl-3-pyridyl) thiadiazole/isothiazole carboxamide analogs have been investigated as plant elicitors, which stimulate plant immunity. nih.gov Certain compounds in this series showed significant in vivo activity against various plant fungi, even at low concentrations. nih.gov

Table 1: In Vitro Biological Activity of Selected Analogs

Compound Series Substitution/Modification Biological Target/Assay Key Finding Reference
N-phenylthieno[2,3-b]pyridine-2-carboxamides -CN group on phenyl ring FOXM1 Expression (MDA-MB-231 cells) Decreased relative expression of FOXM1 nih.gov
N-phenyl-2-p-tolylthiazole-4-carboxamides para-nitro on phenyl ring Cytotoxicity (SKNMC cells) IC50 = 10.8 ± 0.08 µM nih.gov
N-phenyl-2-p-tolylthiazole-4-carboxamides meta-chloro on phenyl ring Cytotoxicity (Hep-G2 cells) IC50 = 11.6 ± 0.12 µM nih.gov
1-N-substituted thiocarbamoyl-3-phenyl-2-pyrazolines 3-chloro or 3-bromo on phenyl ring Antiamoebic activity (E. histolytica) Lower IC50 value than metronidazole nih.gov

Investigation of Alternative Metal Centers and Coordination Environments for Tunable Reactivity

The this compound scaffold and its analogs are excellent ligands for forming coordination complexes with various metal centers. Future research will likely delve deeper into how different metals and their coordination environments can be used to tune the reactivity and properties of these complexes for specific applications.

Palladium(II) complexes have been synthesized, with the ligand coordinating in a κ3-SNN mode. researchgate.net The formation kinetics and electrochemistry of these pincer complexes have been studied, revealing irreversible electron transfers. researchgate.net

Cobalt(III) complexes containing this compound derivatives have been synthesized and evaluated for photocatalytic hydrogen generation. researchgate.net The inclusion of the carbothioamide ligand was found to cause an anodic shift in the reduction potential of the Co(II)/Co(I) redox couple, influencing its catalytic effectiveness. researchgate.net

Complexes with other first-row transition metals like Nickel(II) and Copper(II) have also been explored. rsc.orgresearchgate.net For example, Ni(II) and Cu(II) complexes with a hybrid benzamidine–thiosemicarbazone ligand have been synthesized and characterized, showing potential as biocatalysts and possessing broad-spectrum anti-cancer activity in vitro. rsc.org The coordination chemistry of these metals often involves the sulfur and nitrogen atoms of the ligand. researchgate.net The field is broad, with studies on redox non-innocent ligands showing coordination with a wide array of metals including Ti, Zr, Hf, Mn, Fe, Co, and Ni, each resulting in unique structural and electronic properties. mdpi.com

Table 2: Metal Complexes and Their Properties

Ligand Type Metal Center Coordination Mode Investigated Application/Property Reference
Benzothiazolyl-N-phenyl-2-pyridinecarbothioamide Palladium(II) Pincer Kinetics of formation, electrochemistry researchgate.net
N-(3,5-bis(trifluoromethyl)phenyl)pyridine-2-carbothioamide Cobalt(III) Mixed-ligand with bipyridine/phenanthroline Photocatalytic hydrogen evolution researchgate.net
Benzamidine–thiosemicarbazone Nickel(II), Copper(II) N2S2 hybrid ligand Kinetico-catalytic and in vitro biological activity rsc.org
2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide Co(II), Ni(II), Cu(II) Bidentate (N, S) Cytotoxic and antibacterial activity researchgate.net

Application in Emerging Catalytic Systems and Sustainable Chemical Processes

A promising avenue for future research is the application of this compound-based metal complexes in emerging catalytic systems, particularly those focused on sustainable chemistry.

One key area is the photocatalytic reduction of water to produce hydrogen gas (H₂), a cornerstone of solar energy conversion and storage. researchgate.net Cobalt(III) complexes with this compound derivatives have demonstrated catalytic activity in the hydrogen evolution reaction (HER) both electrochemically and photochemically. researchgate.net When used with Ru(bpy)₃₂ as a photosensitizer, these cobalt complexes achieved significant turnover numbers (TON), indicating their potential as robust catalysts for sustainable fuel production. researchgate.net

Additionally, palladium complexes of related ligands have been tested in Suzuki cross-coupling reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.net The development of highly efficient and reusable catalysts for such transformations is a major goal in sustainable chemical manufacturing. The versatility of N-heterocyclic carbene (NHC) ligands, which share structural motifs with the pyridine-based compounds, in catalysis is well-documented, with applications in transfer hydrogenation and hydrosilylation of ketones. semanticscholar.org This suggests that metal complexes of this compound could be further optimized for a wide range of catalytic processes.

Integration of High-Throughput Screening and Computational Design for Compound Discovery

Modern drug discovery and materials science rely heavily on the integration of computational design and high-throughput screening (HTS) to accelerate the discovery of new compounds. nih.gov Applying these techniques to the this compound scaffold is a critical future direction.

Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful tools. nih.gov Molecular docking can be used to predict the binding interactions of designed analogs within the active site of a biological target, as demonstrated in the study of FOXM1 inhibitors. nih.gov This allows for the rational design of molecules with improved binding affinity and selectivity. 3-D QSAR models can further refine this process by correlating the structural features of a series of compounds with their biological activity. nih.gov

High-throughput screening techniques enable the rapid evaluation of large libraries of compounds. nih.gov For instance, a computational method that incorporates N-linked glycans has been developed to rapidly map protein interaction surfaces, which can be validated through HTS assays. nih.gov While not applied directly to this compound yet, such innovative screening platforms could be adapted to quickly identify promising derivatives from newly synthesized libraries, significantly accelerating the pace of discovery. The combination of in silico design and HTS offers a synergistic approach to efficiently navigate the vast chemical space of possible this compound analogs to find candidates with optimal properties for therapeutic or catalytic applications. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for N-phenyl-2-pyridinecarbothioamide, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via condensation reactions. A common approach involves reacting 2-pyridinecarboxylic acid derivatives with phenylthioamide precursors. For example:

  • Step 1: React 2-pyridinecarbonyl chloride with phenylthioisocyanate in anhydrous acetonitrile under reflux (60–80°C) for 4–6 hours .
  • Step 2: Purify via silica gel chromatography (eluent: chloroform/acetone gradient) to isolate the product.
  • Optimization: Adjust stoichiometry (1:1.2 molar ratio of acid chloride to thioamide) and use triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC (Rf ≈ 0.5 in chloroform/methanol 9:1).

Q. How is the structural integrity of this compound validated?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR: Confirm the thioamide (–C=S) moiety via ¹³C NMR (δ ≈ 180–190 ppm) and aromatic protons in ¹H NMR (δ 7.2–8.5 ppm) .
  • X-ray Crystallography: Resolve crystal structures to verify bond angles and planarity of the pyridine-thioamide system (e.g., C–S bond length ≈ 1.68 Å) .
  • HPLC: Ensure ≥98% purity using a C18 column (mobile phase: acetonitrile/water 70:30) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) for hazard mitigation:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (TLV: 0.1 mg/m³) .
  • Storage: Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

Methodological Answer: The thioamide (–NH–C=S) and pyridine groups act as multidentate binding sites for transition metals:

  • Metal Complexation: React with Cu(II) or Pd(II) salts in ethanol/water (1:1) at 25°C to form octahedral or square-planar complexes .
  • Characterization: Use UV-Vis spectroscopy (λmax ≈ 450–500 nm for d-d transitions) and cyclic voltammetry (E₁/2 for Cu(II)/Cu(I) ≈ –0.2 V vs. Ag/AgCl) .
  • Applications: Study catalytic activity in Suzuki-Miyaura couplings or antioxidant properties via DPPH radical scavenging assays .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Address discrepancies via systematic reviews and dose-response studies:

  • Meta-Analysis: Follow Cochrane guidelines to aggregate data from in vitro studies (e.g., IC₅₀ values for kinase inhibition) and assess heterogeneity using I² statistics .
  • Experimental Replication: Standardize assays (e.g., MTT for cytotoxicity) across cell lines (e.g., HEK293 vs. HeLa) to isolate structure-activity relationships .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase) and validate with SPR .

Q. How can the stability of this compound be assessed under varying experimental conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 48 h; analyze degradation via HPLC (area under the curve reduction <5% at 40°C) .
  • Photostability: Expose to UV light (λ = 254 nm) for 24 h; monitor thioamide oxidation to amide using FTIR (loss of C=S peak at 1250 cm⁻¹) .
  • pH Stability: Incubate in buffers (pH 3–10) for 72 h; quantify hydrolytic products via LC-MS (major degradation at pH <4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.